Regioisomeric Purity Tier: ≥98% (NLT) Specification from MolCore vs. 95% Baseline from Multiple Vendors
MolCore supplies 2,5-Dichloro-3-(difluoromethoxy)benzamide at a minimum purity specification of NLT 98%, whereas the closest regioisomeric analog 3,5-Dichloro-2-(difluoromethoxy)benzamide (CAS 1803830-88-7) is listed at 95% minimum purity by AKSci, and the target compound itself is also offered at 95% by Leyan (Cat. No. 2290804). This represents a ≥3 percentage-point purity differential for the target compound when sourced from the higher-tier supplier, which is meaningful for synthetic sequences where stoichiometric precision or impurity-sensitive downstream steps (e.g., Pd-catalyzed couplings) are employed.
| Evidence Dimension | Minimum purity specification (vendor-stated) |
|---|---|
| Target Compound Data | ≥98% (NLT) – MolCore |
| Comparator Or Baseline | 95% – Leyan (target compound); 95% – AKSci (3,5-dichloro-2-(difluoromethoxy)benzamide analog) |
| Quantified Difference | +3 percentage points absolute purity vs. 95% baseline; +3 percentage points vs. closest available regioisomer specification |
| Conditions | Vendor Certificate of Analysis (CoA) specification; actual batch purity may vary and should be verified by HPLC or ¹H NMR upon receipt |
Why This Matters
A 3% absolute purity difference reduces unidentified impurity burden by at least 3% w/w, which can be critical in milligram-scale medicinal chemistry where trace impurities confound SAR interpretation or in multi-step synthesis where cumulative impurity carryover degrades final yield.
